1-Ethenylcyclopentan-1-ol
Overview
Description
1-Ethenylcyclopentan-1-ol is an organic compound with the molecular formula C7H12O. It is a versatile compound used in various fields due to its unique chemical properties. The compound is characterized by a cyclopentane ring with a hydroxyl group and an ethenyl group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclopentan-1-ol can be synthesized through several methods. One common method involves the hydroboration-oxidation of 1-ethenylcyclopentene. The reaction typically proceeds as follows:
Hydroboration: 1-Ethenylcyclopentene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-ethynylcyclopentene followed by hydration. The process is optimized for high yield and purity, often using specialized catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 1-Ethenylcyclopentanone or 1-ethenylcyclopentanal.
Reduction: 1-Ethylcyclopentan-1-ol.
Substitution: 1-Ethenylcyclopentyl chloride or 1-ethenylcyclopentyl bromide.
Scientific Research Applications
1-Ethenylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a precursor for other industrially important compounds.
Mechanism of Action
The mechanism of action of 1-ethenylcyclopentan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group and the ethenyl group are the primary reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, while the ethenyl group can undergo addition reactions. The molecular targets and pathways involved vary based on the specific reaction or application being studied.
Comparison with Similar Compounds
1-Ethenylcyclopentan-1-ol can be compared with other similar compounds such as:
1-Ethylcyclopentan-1-ol: Similar structure but with an ethyl group instead of an ethenyl group.
Cyclopentanol: Lacks the ethenyl group, making it less reactive in certain types of reactions.
1-Vinylcyclohexanol: Contains a cyclohexane ring instead of a cyclopentane ring, leading to different steric and electronic properties.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an ethenyl group on the same carbon atom, which imparts distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
1-ethenylcyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7(8)5-3-4-6-7/h2,8H,1,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQRFMSSEXQLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311877 | |
Record name | vinylcyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3859-35-6 | |
Record name | NSC246158 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | vinylcyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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